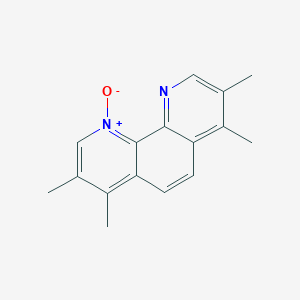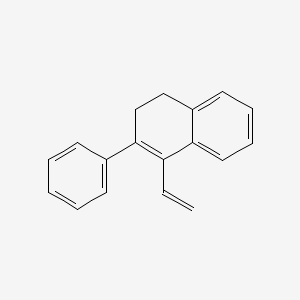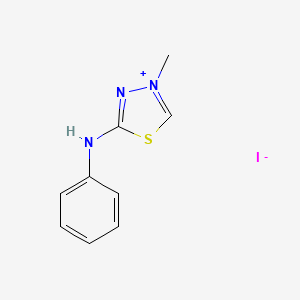
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide is a chemical compound with the molecular formula C9H10IN3S. It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide typically involves the reaction of aniline with 3-methyl-1,3,4-thiadiazol-3-ium iodide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. These interactions lead to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1,2,4-thiadiazole: Similar structure but different functional groups.
5-Anilino-3-methoxy-1,2,4-thiadiazole: Contains a methoxy group instead of a methyl group.
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar core structure with different substituents
Uniqueness
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide is unique due to its specific combination of an anilino group and a methyl group on the thiadiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
111971-24-5 |
|---|---|
Molecular Formula |
C9H10IN3S |
Molecular Weight |
319.17 g/mol |
IUPAC Name |
4-methyl-N-phenyl-1,3,4-thiadiazol-4-ium-2-amine;iodide |
InChI |
InChI=1S/C9H10N3S.HI/c1-12-7-13-9(11-12)10-8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,11);1H/q+1;/p-1 |
InChI Key |
RJGPUCKJMAJYAN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CSC(=N1)NC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


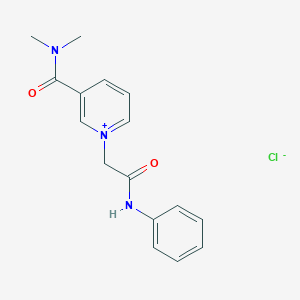
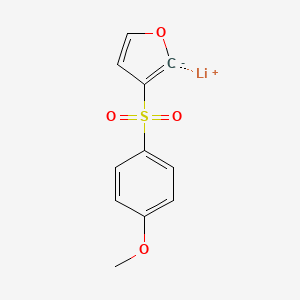
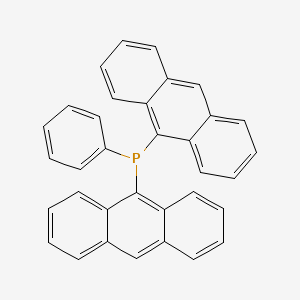
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
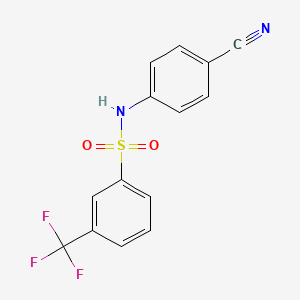
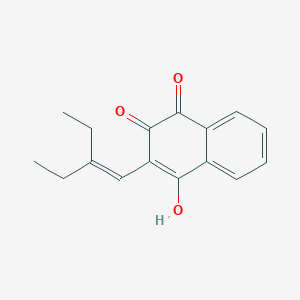

![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
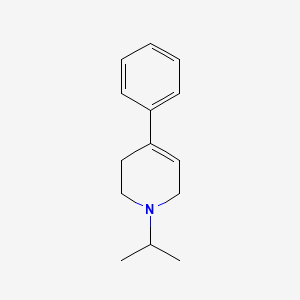
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)

![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
